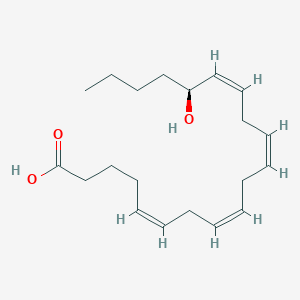
16(S)-Hete
描述
Synthesis Analysis
The synthesis of heterocyclic compounds, including those similar to 16(S)-HETE, often involves transition metal-mediated reactions, which are highly efficient methodologies for constructing aromatic heterocycles and their derivatives. Transition metal-catalyzed transformations enable the achievement of molecular complexity and functional group compatibilities in a convergent and atom-economical fashion from readily accessible starting materials under mild reaction conditions (Gulevich et al., 2013). Ultrasound-assisted synthesis represents another method for preparing biologically relevant heterocycles, highlighting advancements in sustainable chemistry approaches (Banerjee, 2017).
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is crucial for their biological activity. Crystal structure analysis, for example, provides insights into the arrangement and bonding of atoms within these molecules, significantly impacting their chemical reactivity and interaction with biological targets. Studies on heteropoly compounds have elucidated the structure of coordinated water molecules and their replacement reactions, offering a glimpse into the structural dynamics that may be relevant for compounds like 16(S)-HETE (Bi et al., 2000).
Chemical Reactions and Properties
Electrochemistry has emerged as a potent tool in synthesizing and transforming heterocyclic structures, including those related to 16(S)-HETE. This technique allows for the construction of various heterocyclic compounds via intra- and intermolecular cyclization reactions, showcasing the versatility of electrochemical methods in organic synthesis (Jiang et al., 2017). Moreover, the synthesis and chemistry of mixed group 14 and 16 heterocycles highlight nucleophile-induced ring contractions, a reaction that could be relevant for modifying the structure of 16(S)-HETE and related compounds (Block et al., 2006).
Physical Properties Analysis
The physical properties of heterocyclic compounds are influenced by their molecular structure and composition. Conjugated polymers with repeated sequences of group 16 heterocycles demonstrate how the optical gap and redox potentials can be fine-tuned by altering the heterocycle sequence. This aspect is crucial for understanding the physical behavior of compounds like 16(S)-HETE and designing materials with specific electronic properties (Tsai et al., 2016).
Chemical Properties Analysis
The chemical properties of heterocyclic compounds, such as reactivity and stability, are central to their biological functions and applications. Research on heterocyclic salt synthesis and rational properties tailoring illustrates the potential for modifying compound properties through structural design. This approach is relevant for understanding the chemical behavior of 16(S)-HETE and exploiting its therapeutic potential (Shackelford & Belletire, 2009).
科学研究应用
肾功能中的血管活性作用:16(S)-HETE已在其血管活性特性及对肾功能的影响方面进行了研究。某些HETEs的过度产生,如20-HETE,会收缩肾血管,与肝硬化患者的肾功能紊乱相关。尽管研究重点在于20-HETE,但该研究提到了16-HETE和其他亚末端HETEs的存在,突显了它们在肾循环和液体容积调节中的潜在作用 (Sacerdoti et al., 1997)。
炎症和免疫反应:16(S)-HETE已被确定为人类多形核白细胞(PMNL)中花生四烯酸代谢的产物。这表明其在免疫反应中的作用,特别是在可能参与炎症和其他免疫过程中的代谢产物形成中。该研究特别观察到16(R)-HETE,16(S)-HETE的立体异构体,表明这些化合物在生物系统中的复杂性 (Bednar et al., 2000)。
细胞信号传导和生长:包括16-HETE在内的羟基二十碳四烯酸参与调节细胞信号传导和生理细胞生长。它们可以通过生长因子和细胞因子的作用释放,并且可以达到调节这些因子功能的浓度。HETEs的作用可以通过受体或非受体机制发生,影响凋亡、血管生成、癌细胞增殖和转移等过程 (Moreno, 2009)。
对映选择性底物特异性:对15-脂氧合酶的研究揭示了对16-HETE等底物的明显对映选择性。这为了解酶活性位点处底物的排列及其对催化机制的影响提供了见解。理解这种对映选择性对于理解HETEs在生物系统中的更广泛作用及其潜在的治疗应用具有重要意义 (Ivanov et al., 2004)。
属性
IUPAC Name |
(5Z,8Z,11Z,14Z,16S)-16-hydroxyicosa-5,8,11,14-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-2-3-16-19(21)17-14-12-10-8-6-4-5-7-9-11-13-15-18-20(22)23/h4-5,8-11,14,17,19,21H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23)/b5-4-,10-8-,11-9-,17-14-/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKNPVYFNMZRJG-IFOZKBMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C=CCC=CCC=CCC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
16(S)-Hete | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does dietary intervention impact 16(S)-HETE levels in individuals with NAFLD and PCOS?
A1: Interestingly, the provided studies offer differing insights into the relationship between dietary intervention and 16(S)-HETE levels.
- In the NAFLD study [], 16(S)-HETE levels were not significantly affected by the dietary intervention, regardless of the degree of weight loss. This suggests that 16(S)-HETE may not be a sensitive biomarker for monitoring dietary intervention success in this population.
- Conversely, the PCOS study [] found that a 3-month calorie-restricted, low glycemic index diet led to a significant increase in the levels of several pro-inflammatory mediators, including 16(S)-HETE, in women with PCOS. This increase brought their levels closer to those observed in the healthy control group. The authors suggest that this increase could indicate the activation of dormant inflammatory pathways in response to the dietary intervention.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B61165.png)
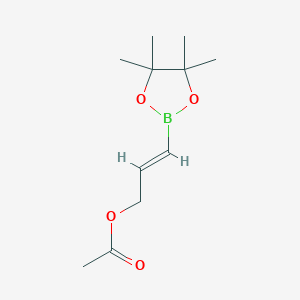
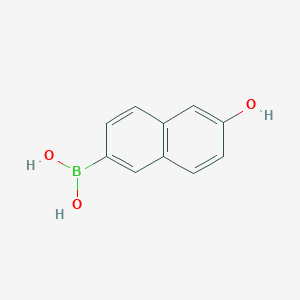

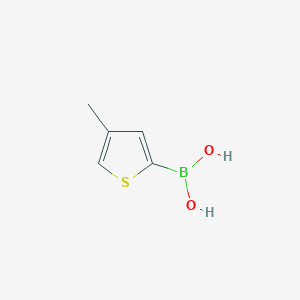


![1-Fluoro-5-methyl-6,7,8-trioxabicyclo[3.2.1]octane](/img/structure/B61187.png)
![ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B61188.png)

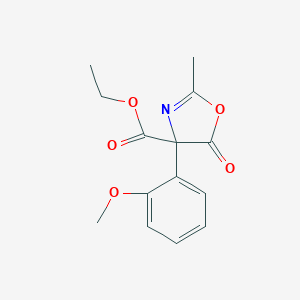
![2-[2-(Chloromethyl)phenyl]ethanol](/img/structure/B61192.png)
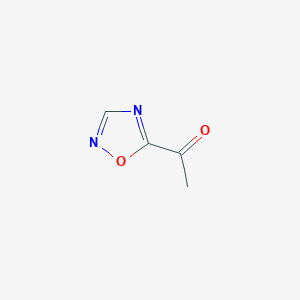
![[1,1'-Biphenyl]-2,4'-dimethanol](/img/structure/B61195.png)